molecular formula C10H15N3O4S B2568203 3-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3,4-thiadiazol-2-yl]propanoic acid CAS No. 2416236-39-8

3-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3,4-thiadiazol-2-yl]propanoic acid

Cat. No.: B2568203
CAS No.: 2416236-39-8
M. Wt: 273.31
InChI Key: GWUGQIGUEYNBHU-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted at position 5 with a tert-butoxycarbonylamino (BOC-protected amino) group and a propanoic acid moiety at position 2. The propanoic acid tail may contribute to solubility and interaction with biological targets, such as enzymes or receptors, through hydrogen bonding or ionic interactions.

Properties

IUPAC Name

3-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3,4-thiadiazol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4S/c1-10(2,3)17-9(16)11-8-13-12-6(18-8)4-5-7(14)15/h4-5H2,1-3H3,(H,14,15)(H,11,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUGQIGUEYNBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN=C(S1)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3,4-thiadiazol-2-yl]propanoic acid (CAS Number: 2416236-39-8) is a compound with a molecular weight of 273.31 g/mol and a molecular formula of C10_{10}H15_{15}N3_3O4_4S. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research.

Chemical Structure

The structure of 3-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3,4-thiadiazol-2-yl]propanoic acid includes a thiadiazole ring, which is known for its diverse biological activities. The presence of the 2-methylpropan-2-yl group enhances the lipophilicity of the compound, potentially affecting its pharmacokinetics.

PropertyValue
Molecular FormulaC10_{10}H15_{15}N3_3O4_4S
Molecular Weight273.31 g/mol
CAS Number2416236-39-8

Antitumor Activity

Recent studies have indicated that compounds with similar structural features to 3-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3,4-thiadiazol-2-yl]propanoic acid exhibit significant antitumor properties. For instance, compounds containing thiadiazole moieties have been shown to inhibit tumor growth by interfering with cellular signaling pathways such as the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation and survival .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation : Similar compounds have demonstrated the ability to inhibit cell cycle progression in cancer cells.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in malignant cells, leading to programmed cell death.
  • Anti-inflammatory Effects : Thiadiazole derivatives are also noted for their anti-inflammatory properties, which could contribute to their antitumor effects by reducing the tumor microenvironment's inflammatory response.

Case Studies

Several case studies have explored the efficacy of thiadiazole derivatives in preclinical models:

  • Study on Tumor Xenografts : A study involving xenograft models demonstrated that a related thiadiazole compound significantly reduced tumor size when administered at low doses over a period of weeks. This study highlighted the importance of drug exposure levels in achieving therapeutic effects .
  • Cell Line Studies : In vitro studies using various cancer cell lines showed that these compounds could effectively induce apoptosis and inhibit proliferation at micromolar concentrations.

Future Research Directions

Further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Investigating how variations in the chemical structure affect biological activity could lead to more potent derivatives.
  • Clinical Trials : Progressing promising candidates into clinical trials will be essential for evaluating their safety and efficacy in humans.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a) 3-{[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid (CAS: 107811-08-5)
  • Structure: Replaces the BOC-protected amino group with a carbamoyl group linked to an isopropyl substituent.
b) 5-Amino-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile
  • Structure: Features a thiadiazole-thioether-propanoyl chain instead of the propanoic acid. The presence of a cyano group and phenyl ring introduces distinct electronic and steric effects.
  • Key Differences : The thioether linkage and aromatic substituents may alter binding affinity in biological systems compared to the carboxylic acid moiety in the target compound .
c) 3-[5-(5-Ethyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
  • Structure : Substitutes the thiadiazole ring with an oxadiazole and introduces a pyrazole substituent.

Physicochemical Properties (Inferred)

Compound Molecular Weight (g/mol) LogP (Estimated) Solubility (Polarity)
Target Compound ~300 ~1.8 Moderate (polar acid)
CAS 107811-08-5 ~285 ~1.2 Higher (carbamoyl)
Oxadiazole Analog ~290 ~2.0 Lower (non-polar pyrazole)

Note: LogP values estimated using fragment-based methods; experimental data unavailable in provided evidence.

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